
N-(3,5-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities. While the specific compound mentioned is not directly studied in the provided papers, the papers do discuss closely related tetrahydropyrimidine derivatives. These compounds are synthesized through multi-component reactions involving acetoacetanilides, aromatic aldehydes, and urea or N-methylurea, as seen in the synthesis of similar compounds . The antimicrobial and antifungal activities of these derivatives have been a focus of research, indicating the potential pharmacological importance of the compound .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives typically involves a three-component reaction. For instance, N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides are synthesized from acetoacetanilides, aromatic aldehydes, and urea . Similarly, 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides are produced using acetoacetanilide, aromatic aldehydes, and N-methylurea . These methods suggest a possible route for synthesizing the compound , which would likely involve a similar multi-component reaction scheme.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives has been investigated using single crystal X-ray diffraction. For example, a related compound crystallizes in the monoclinic P21 space group, with dihedral angles indicating the conformation of the pyrimidine moiety in relation to the phenyl ring . This structural information is crucial for understanding the molecular conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The tetrahydropyrimidine derivatives participate in various chemical reactions. The synthesis of thiazolo[3,2-a]pyrimidine derivatives from tetrahydropyrimidine-2-thiones indicates the reactivity of the pyrimidine ring and its potential for further chemical modifications . This reactivity could be extrapolated to the compound , suggesting it may also be amenable to further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are characterized using spectroscopic methods such as IR, PMR spectroscopy, and mass spectrometry . These techniques help establish the structures of the synthesized compounds and are indicative of their functional groups and molecular interactions. The antimicrobial and antifungal activities of these compounds have been evaluated, showing that some derivatives exhibit significant inhibition of bacterial and fungal growth . These properties are essential for understanding the potential applications of the compound in a biological context.
科学的研究の応用
Synthesis and Biological Activity
Novel Heterocyclic Compounds
Research involving the synthesis of novel heterocyclic compounds from related structures has shown potential in developing anti-inflammatory and analgesic agents. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, suggesting a promising approach for drug development (Abu‐Hashem et al., 2020).
Antimicrobial Agents
The synthesis of tetrahydropyrimidine derivatives and their evaluation as potential biological agents indicate significant antimicrobial activities. Such studies have highlighted the potential for these compounds to serve as a basis for the development of new antimicrobial drugs, showcasing the versatility of tetrahydropyrimidine structures in combating bacterial and fungal infections (Akbari et al., 2008).
Chemical Synthesis and Modification
Chemical Synthesis Techniques
Advanced chemical synthesis techniques have been employed to create a variety of compounds with potential pharmacological applications. This includes the synthesis of pyridothienopyrimidines and related fused systems, which demonstrates the flexibility and complexity of chemical modifications possible within related molecular frameworks. Such research underlines the broad potential for creating novel compounds with specific biological activities, opening avenues for the design of new drugs (Bakhite et al., 2005).
Applications in Drug Development
Anticancer and Antifungal Agents
The development of compounds with antifungal activity against Candida Albicans and the exploration of functionalized amino acid derivatives for anticancer applications highlight the significant potential of tetrahydropyrimidine derivatives in medical research. These compounds have shown promising results in preliminary screenings, suggesting that similar chemical structures could be leveraged in the development of treatments for cancer and fungal infections (Zamaraeva et al., 2015).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-12-7-13(2)9-16(8-12)25-22(27)19-14(3)24-23(28)26-20(19)15-10-17(29-4)21(31-6)18(11-15)30-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCASGFGWODMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

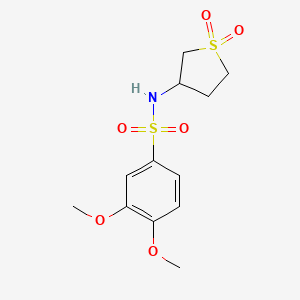
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

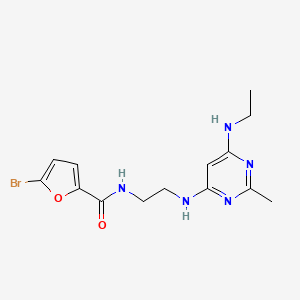
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
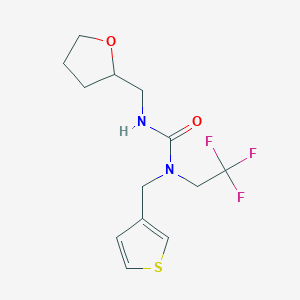
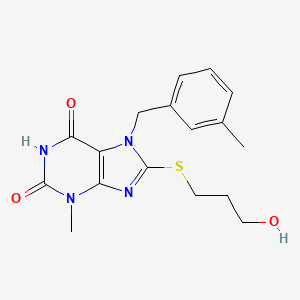
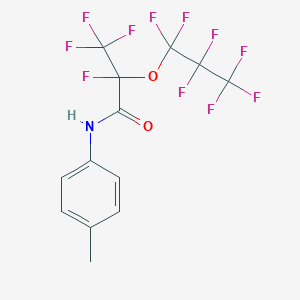
![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)